

Comparative analysis of BMS 195614 and other retinoids in gene expression.

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Compound of Interest

Compound Name: BMS 195614

CAS No.: 253310-42-8

Cat. No.: B1663719

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Comparative Analysis of BMS 195614 and Other Retinoids in Gene Expression

Executive Summary & Mechanism of Action

BMS 195614 (CAS 182135-66-6) is a highly potent, neutral RAR

-selective antagonist (

= 2.5 nM).[1][2][3][4] Unlike retinoid agonists (e.g., ATRA, Am580) that induce transcriptional activation, or inverse agonists that actively stabilize corepressor complexes, **BMS 195614** functions by sterically hindering the recruitment of co-activators without significantly enhancing corepressor interaction.

This distinct "neutral" mechanism makes **BMS 195614** a critical tool for dissecting the basal activity of Retinoic Acid Receptor alpha (RAR

) versus ligand-induced activity, particularly in developmental biology (spermatogenesis) and oncology (APL differentiation blocks).[2]

Mechanistic Differentiation[2]

- Agonists (ATRA, TTNPB): Bind LBD

Helix H12 closure

Co-repressor release / Co-activator (SRC-1) recruitment.

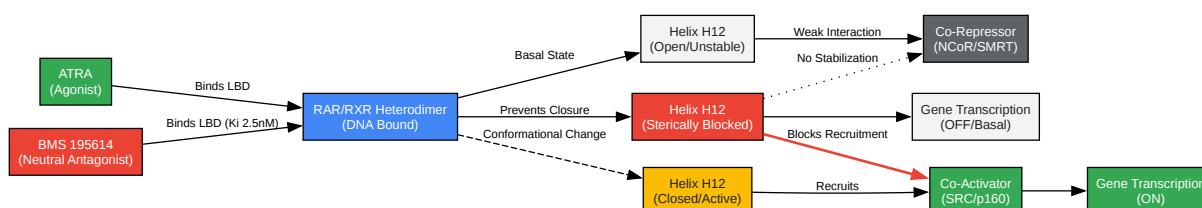
- **BMS 195614** (Neutral Antagonist): Binds LBD

Steric clash prevents Helix H12 closure

Blocks Co-activator recruitment

No active repression (maintains "silent" state).[1][2]

DOT Diagram: Retinoid Signaling Switches



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Figure 1: Mechanistic divergence between ATRA-induced activation and **BMS 195614**-mediated neutral antagonism at the RAR

Ligand Binding Domain (LBD).[1][2][5]

Pharmacological Profile & Selectivity[2][5][6]

BMS 195614 is distinguished by its high affinity for RAR

and its lack of activity on RXR isoforms. Below is a comparative profile against standard retinoids.

Table 1: Comparative Pharmacodynamics of Retinoids[6]

Compound	Class	Selectivity Profile	Binding Affinity (/)	Primary Gene Expression Effect
BMS 195614	Neutral Antagonist	RAR > >>	: 2.5 nM (RAR)	Blocks agonist-induced transcription; Downregulates IL-6, VEGF.[2][4]
ATRA	Pan-Agonist	RAR = =	: ~0.2 - 0.5 nM	Induces differentiation markers (CD38, CYP26A1, HOX). [2]
BMS 189453	Pan-Antagonist	RAR = =	: < 10 nM	Blocks all RAR-mediated signaling globally.[2]
Am580	Agonist	RAR Selective	: ~0.3 nM	Induces granulocytic differentiation (more stable than ATRA).[2]
TTNPB	Pan-Agonist	RAR , ,	Potent (pM range)	Strong Induction (highly stable, teratogenic).



*Critical Insight: While **BMS 195614** is RAR*

-selective at physiological concentrations (<100 nM), it may exhibit pan-antagonistic properties at high micromolar concentrations (>10

M) in certain assays.[2]

Gene Expression Analysis[7][8]

BMS 195614 is primarily used to validate RAR

-dependency in gene expression studies.[2] If a gene upregulated by ATRA is suppressed by pre-treatment with **BMS 195614**, it confirms the pathway is RAR

-mediated rather than RAR

- or RXR-mediated.[2]

Key Target Genes Modulated[1]

- Differentiation Markers (Suppression of Induction):
 - CYP26A1: The primary feedback enzyme for retinoic acid. **BMS 195614** completely abolishes ATRA-induced CYP26A1 upregulation.[2]
 - Hox Genes (HOXA1, HOXB1): Blocks the sequential activation required for anterior-posterior patterning.[1][2]
- Inflammatory Pathways (Direct Downregulation):
 - IL-6 & VEGF: **BMS 195614** has been shown to downregulate Interleukin-6 and VEGF independently of ATRA competition, suggesting a role in dampening NF-
B transactivation via "trans-repression" or squelching mechanisms.[2]
- Apoptosis/Survival:

- Bcl-2: In specific contexts (e.g., retinal cells), **BMS 195614** can restore Bcl-2 expression suppressed by stress, exerting a protective effect.[1][2]

Experimental Data Summary (Relative Transcription)

Condition	CYP26A1 (RARE-Target)	IL-6 (Inflammation)	CD38 (Differentiation)
Vehicle (DMSO)	1.0 (Basal)	1.0	1.0
ATRA (1M)	>50.0 (Induced)	0.8	>20.0
BMS 195614 (1M)	0.9 (No Induction)	0.4 (Suppressed)	1.0
ATRA + BMS 195614	1.5 (Blocked)	0.5	2.5 (Significantly Reduced)

Experimental Protocols

To ensure reproducibility, the following protocols utilize **BMS 195614** as a chemical probe to dissect RAR

signaling.

Protocol A: Competition Assay (Determining RAR Specificity)

Objective: Verify if a gene of interest is regulated specifically by RAR

[1][2]

- Cell Seeding: Seed cells (e.g., NB4, MCF-7) at
 cells/mL in RPMI-1640 + 10% Charcoal-Stripped FBS (to remove endogenous retinoids).
- Pre-Treatment (Critical Step):
 - Treat Group A with **BMS 195614** (100 nM - 1

M).[2]

- Treat Group B with Vehicle (DMSO < 0.1%).
- Incubate for 1 hour prior to agonist addition.[2] This allows the antagonist to occupy the LBD.
- Agonist Challenge:
 - Add ATRA (10 - 100 nM) to both groups.
 - Include a "**BMS 195614** Only" control to check for partial agonism (should be negative).[2]
- Incubation: Incubate for 6–24 hours (early response genes) or 48–72 hours (differentiation markers).
- Readout: RT-qPCR for CYP26A1 (positive control).
 - Success Criteria: ATRA induces CYP26A1 >10-fold; ATRA + **BMS 195614** shows <2-fold induction.[2]

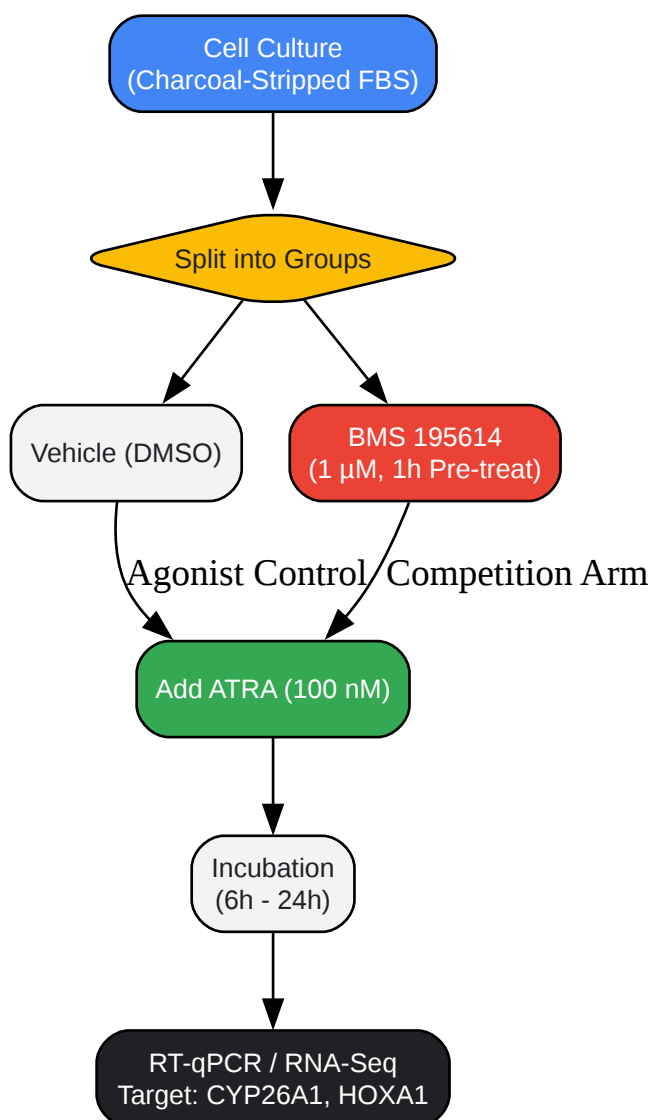
Protocol B: RNA-Seq Workflow for Antagonist Profiling

Objective: Map the global transcriptional silence maintained by **BMS 195614**.[\[1\]](#)[\[2\]](#)

- Treatment Groups:
 - Vehicle[\[2\]](#)
 - ATRA (1
M)[\[2\]](#)
 - **BMS 195614** (1
M)[\[2\]](#)
 - Combination (Pre-treat BMS 1h + ATRA)[\[2\]](#)

- RNA Extraction: Use Trizol/Column hybrid method (e.g., RNeasy) to retain small RNAs if needed.^[2] Ensure RIN > 8.0.
- Library Prep: Stranded mRNA library preparation (PolyA selection).
- Analysis Logic:
 - Set 1 (Agonist Response): ATRA vs Vehicle.
 - Set 2 (Antagonist Efficacy): (ATRA + BMS) vs ATRA.
 - Set 3 (Off-Target/Inverse): BMS vs Vehicle. (Look for genes downregulated by BMS alone; these represent pathways with high basal RAR activity).^[2]

DOT Diagram: Experimental Workflow



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Figure 2: Step-by-step workflow for validating RAR

-dependent gene expression using **BMS 195614** competition.[1][2]

References

- Structural basis for engineering of retinoic acid receptor isotype-selective agonists and antagonists.
 - Source: Chemistry & Biology, 1999.[3][5][6]

- Significance: Defines the structural mechanism of **BMS 195614** (BMS614) and its steric clash with Helix H12.
- Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo.
 - Source: ACS Medicinal Chemistry Letters, 2013.
 - (2.5 nM)
- Retinoic acid receptor antagonists for male contraception: current st
 - Source: Biology of Reproduction, 2011.
 - Significance: Demonstrates the physiological application of **BMS 195614** in blocking sperm
- **BMS 195614** Product D
 - Source: Cayman Chemical.[1][2]
 - Significance: Provides physical chemical properties and solubility d

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